Cas no 1166228-30-3 (3-Fluorophenyl Bicalutamide)

3-Fluorophenyl Bicalutamide structure
3-Fluorophenyl Bicalutamide structure
Product Name:3-Fluorophenyl Bicalutamide
N.o CAS:1166228-30-3
MF:C18H14F4N2O4S
MW:430.373377323151
MDL:MFCD28977563
CID:823943
PubChem ID:42604836
Update Time:2025-04-19

3-Fluorophenyl Bicalutamide Propriedades químicas e físicas

Nomes e Identificadores

    • N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(3-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
    • 3-Fluoro-4-desfluoro BicalutaMide
    • 3-Fluorophenyl Bicalutamide
    • N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-propanamide
    • Bicalutamide EP Impurity B
    • (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(3-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
    • Bicalutamide 3-fluoro isomer
    • AKOS025149220
    • Propanamide, N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((3-fluorophenyl)sulfonyl)-2-hydroxy-2-methyl-
    • N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((3-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide
    • Bicalutamide Related Compound B (Bicalutamide 3-Fluoro Isomer)
    • Bicalutamide USP rc B
    • (RS)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide; 3-Fluorophenyl Bicalutamide; Bicalutamide Related Compound B (USP); Bicalutamide Related Compound B
    • 1166228-30-3
    • UNII-RZS3UUD66Y
    • RZS3UUD66Y
    • (RS)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide
    • F12095
    • SCHEMBL7194835
    • MFCD28977563
    • N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
    • JNUHKUUHIXCACT-UHFFFAOYSA-N
    • (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide
    • MDL: MFCD28977563
    • Inchi: 1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-4-2-3-12(19)7-14)16(25)24-13-6-5-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)
    • Chave InChI: JNUHKUUHIXCACT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)F)(CC(C(NC1C=CC(C#N)=C(C(F)(F)F)C=1)=O)(C)O)(=O)=O

Propriedades Computadas

  • Massa Exacta: 430.06100
  • Massa monoisotópica: 430.06104075g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 758
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.3
  • Superfície polar topológica: 116Ų

Propriedades Experimentais

  • Densidade: 1.52±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 154-157 ºC (ethyl acetate hexane )
  • Solubilidade: Insuluble (6.5E-4 g/L) (25 ºC),
  • PSA: 115.64000
  • LogP: 4.03338

3-Fluorophenyl Bicalutamide Informações de segurança

  • Número de transporte de matérias perigosas:UN 3077 9 / PGIII

3-Fluorophenyl Bicalutamide Preçomais >>

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AB461167-100 mg
(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide; .
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AB461167-250 mg
(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide; .
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